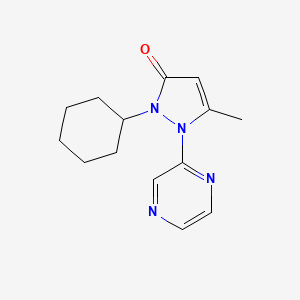![molecular formula C13H10FNO B13231739 1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one](/img/structure/B13231739.png)
1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H10FNO It is characterized by the presence of a fluoropyridinyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one typically involves the reaction of 2-fluoropyridine with 4-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms in the pyridine and phenyl rings can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions for these reactions include the use of polar aprotic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluoropyridinyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites, leading to inhibition or activation of specific biological pathways. These interactions are crucial in determining the compound’s biological activity and potential therapeutic applications .
Comparison with Similar Compounds
1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.
1-(6-Bromopyridin-3-yl)ethan-1-one: The presence of a bromine atom instead of fluorine introduces different chemical properties and reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10FNO |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
1-[4-(2-fluoropyridin-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H10FNO/c1-9(16)10-4-6-11(7-5-10)12-3-2-8-15-13(12)14/h2-8H,1H3 |
InChI Key |
RQFGBIIJCXFUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


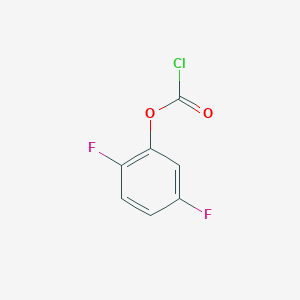
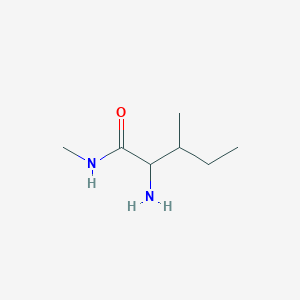
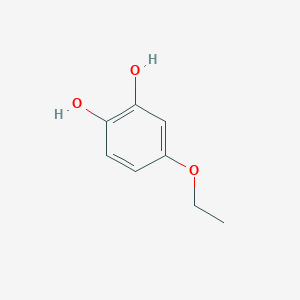
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid](/img/structure/B13231679.png)

![N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide](/img/structure/B13231698.png)

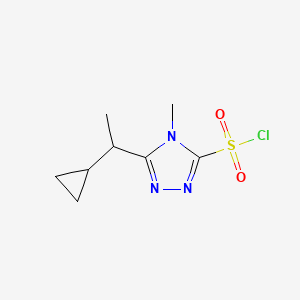

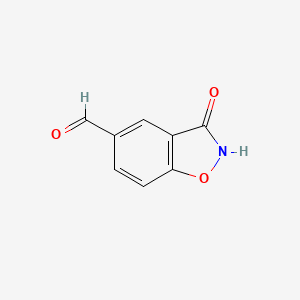


amine](/img/structure/B13231750.png)
